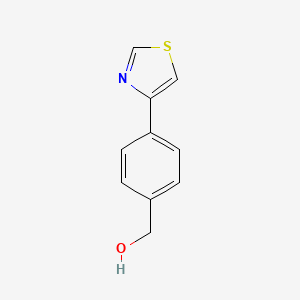

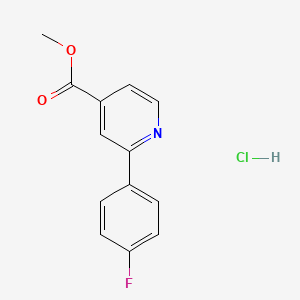

4-Benzyloxy-2-fluorobenzylamine

Vue d'ensemble

Description

“4-Benzyloxy-2-fluorobenzylamine” is a chemical compound that is likely to be a derivative of 4-Fluorobenzylamine . 4-Fluorobenzylamine belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethtylamine moiety, consisting of a phenyl group substituted by a methanamine .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .

Molecular Structure Analysis

The molecular formula of 4-Benzyloxy-2-fluorophenylboronic acid, a related compound, is C13H12BFO3 . The average mass is 246.042 Da and the monoisotopic mass is 246.086349 Da .

Chemical Reactions Analysis

4-Benzyloxy-2-fluorophenylboronic Acid is used in Organic Synthesis and Cross‒coupling . It is a part of Boronic Acids and Derivatives .

Physical And Chemical Properties Analysis

The molecular formula of 4-Benzyloxy-2-fluorophenylboronic Acid is C13H12BFO3 . The molecular weight is 246.04 . It appears as a white to pale yellowish brown, crystalline powder .

Applications De Recherche Scientifique

Radiolabeled Derivatives for Biological Mapping

Radiolabeled analogues of 4-benzyloxy-2-fluorobenzylamine, such as fluorine-18 labeled 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine (FBG) and iodine-131 labeled 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine (IBG), have been synthesized for potential use in the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), an enzyme involved in DNA repair mechanisms. These compounds exhibit specific and saturable binding to purified AGT, with IC(50) values in the nanomolar range, indicating their utility in studying AGT activity and possibly in cancer research where AGT levels can influence tumor resistance to certain chemotherapies (Vaidyanathan et al., 2000).

Influence on Chemical Reactivity and Structure

4-Benzyloxy-2-fluorobenzylamine derivatives demonstrate varied effects on chemical reactivity and structural dynamics. For instance, the fluorine substitution on the benzylamine moiety has been shown to significantly alter the molecule's flexibility and introduce tunneling pathways, evidenced by rotational spectroscopy studies. Such alterations in molecular dynamics could have implications for the design of more selective and effective pharmaceuticals and materials (Calabrese et al., 2013).

Enhancing Amine Nucleophilicity

The interaction of 4-benzyloxy-2-fluorobenzylamine derivatives with certain hosts can lead to enhanced nucleophilicity of the amine group. This effect has potential applications in synthetic organic chemistry, where increased nucleophilicity can facilitate various nucleophilic addition reactions, thereby opening new pathways for the synthesis of complex organic compounds (Ashton et al., 2000).

Novel Protecting Groups in Organic Synthesis

The development of new protecting groups based on 4-benzyloxy-2-fluorobenzylamine derivatives, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been reported. These protecting groups offer unique advantages in organic synthesis, including stability under oxidizing conditions and orthogonality with other commonly used protecting groups, thus facilitating complex synthetic strategies (Crich et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

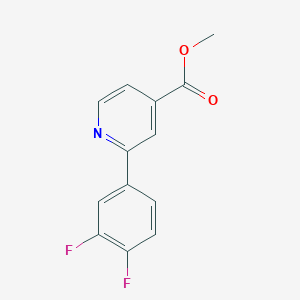

(2-fluoro-4-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEDXWAHUCTSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-fluorobenzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)